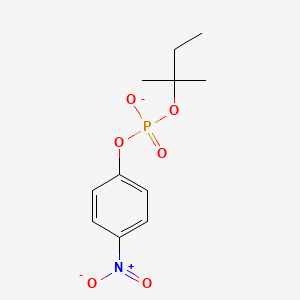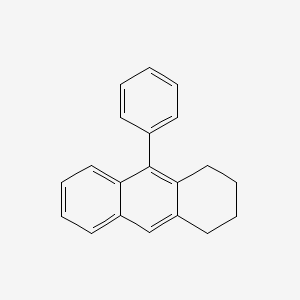
9-Phenyl-1,2,3,4-tetrahydroanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Phenyl-1,2,3,4-tetrahydroanthracene is an organic compound belonging to the class of anthracene derivatives It is characterized by the presence of a phenyl group attached to the ninth position of the tetrahydroanthracene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9-phenylanthracene using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
9-Phenylanthracene+H2Pd/Cthis compound
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: 9-Phenyl-1,2,3,4-tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 9-Phenyl-1,2,3,4,5,6,7,8-octahydroanthracene.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
9-Phenyl-1,2,3,4-tetrahydroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroanthracene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may exert its effects by binding to active sites of enzymes, altering receptor activity, or intercalating into DNA.
Comparación Con Compuestos Similares
- 9-Phenylanthracene
- 1,2,3,4-Tetrahydroanthracene
- 9,10-Dihydroanthracene
Comparison:
- 9-Phenyl-1,2,3,4-tetrahydroanthracene is unique due to the presence of both a phenyl group and a partially hydrogenated anthracene structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, it exhibits different reactivity patterns and stability profiles, making it suitable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
13225-66-6 |
|---|---|
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
9-phenyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C20H18/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-4,6,8-10,12,14H,5,7,11,13H2 |
Clave InChI |
RQZFYLFCZQFVSC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C3=CC=CC=C3C=C2C1)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



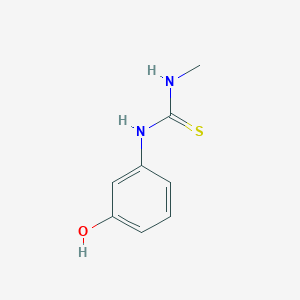
![3-methoxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14719051.png)
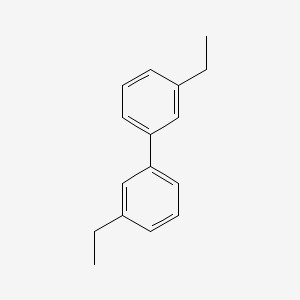
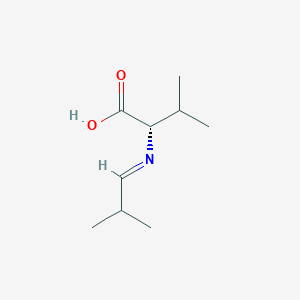

![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
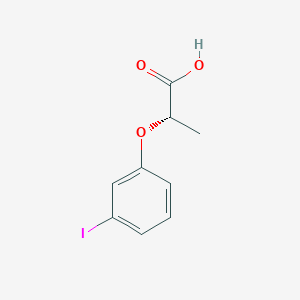
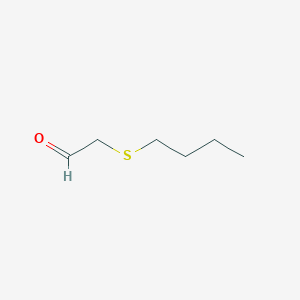

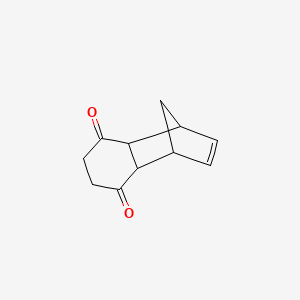
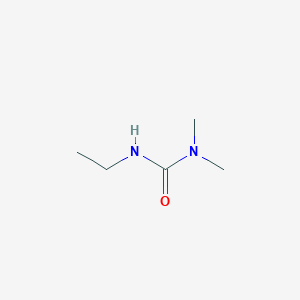
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
